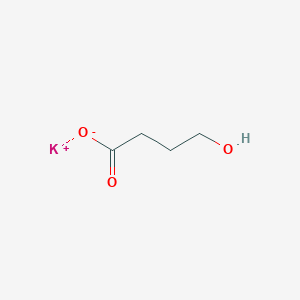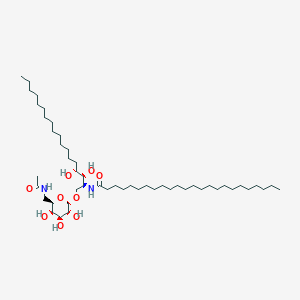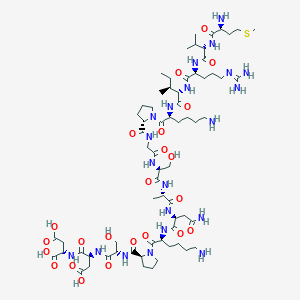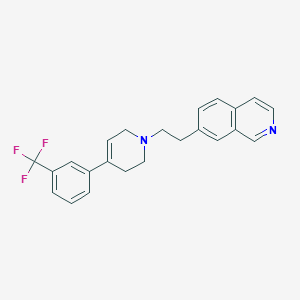![molecular formula C23H27FN2O4 B10822193 1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid CAS No. 885496-53-7](/img/structure/B10822193.png)
1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-777469 es un compuesto desarrollado por Shionogi & Co., Ltd. Es un agonista del receptor cannabinoide con una alta selectividad por el receptor cannabinoide tipo 2 (CB2). Este compuesto ha mostrado un potencial significativo en estudios preclínicos para sus efectos antipruriginosos (anti-picazón) y ha sido investigado para el tratamiento de la dermatitis atópica .
Métodos De Preparación
La síntesis de S-777469 involucra varios pasos clave. El compuesto es químicamente conocido como ácido 1-[(6-etil-1-[(4-fluorofenil)metil]-5-metil-2-oxopirimidin-3-carbonil)amino]ciclohexano-1-carboxílico. La ruta sintética generalmente implica los siguientes pasos:
Formación del anillo de piridina: El anillo de piridina se sintetiza mediante la reacción de materiales de partida adecuados en condiciones controladas.
Introducción del grupo fluorofenilo: El grupo fluorofenilo se introduce mediante una reacción de sustitución.
Formación del anillo de ciclohexano: El anillo de ciclohexano se forma mediante una reacción de ciclización.
Reacciones de acoplamiento: Los pasos finales involucran el acoplamiento de los anillos de piridina y ciclohexano y la introducción del grupo ácido carboxílico.
Análisis De Reacciones Químicas
S-777469 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en los grupos etilo y metilo.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo.
Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución.
Hidrólisis: El grupo ácido carboxílico puede experimentar hidrólisis en condiciones ácidas o básicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios ácidos y bases para la hidrólisis. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
S-777469 ha sido ampliamente estudiado por sus potenciales aplicaciones terapéuticas. Algunas de las áreas clave de investigación incluyen:
Química: La estructura y reactividad únicas del compuesto lo convierten en un tema valioso para estudiar los agonistas del receptor cannabinoide.
Biología: Se ha demostrado que S-777469 modula las respuestas inmunitarias, lo que lo convierte en un candidato potencial para el tratamiento de enfermedades inflamatorias.
Medicina: El compuesto ha demostrado efectos antipruriginosos en estudios preclínicos, lo que sugiere su posible uso en el tratamiento de afecciones como la dermatitis atópica.
Industria: La acción selectiva de S-777469 sobre el receptor cannabinoide tipo 2 lo convierte en un candidato prometedor para el desarrollo de nuevos agentes terapéuticos
Mecanismo De Acción
S-777469 ejerce sus efectos uniéndose selectivamente y activando el receptor cannabinoide tipo 2 (CB2). Este receptor se encuentra principalmente en las células inmunitarias y participa en la modulación de las respuestas inmunitarias. Al activar CB2, S-777469 inhibe la transmisión de señales de picazón, lo que reduce la picazón y la inflamación. La alta selectividad del compuesto por CB2 sobre el receptor cannabinoide tipo 1 (CB1) minimiza los posibles efectos secundarios asociados con la activación de CB1 .
Comparación Con Compuestos Similares
S-777469 es único en su alta selectividad para el receptor cannabinoide tipo 2. Los compuestos similares incluyen:
BMS-F RQ-00202730: Otro agonista de CB2 con potenciales aplicaciones terapéuticas.
S-444823: Un compuesto con estructura y actividad similares pero diferentes propiedades farmacocinéticas.
CP55,940: Un cannabinoide clásico con actividad en los receptores CB1 y CB2, pero con menos selectividad en comparación con S-777469
La singularidad de S-777469 radica en su alta selectividad para CB2, lo que reduce el riesgo de efectos secundarios asociados con la activación de CB1 y lo convierte en un candidato prometedor para aplicaciones terapéuticas dirigidas a las respuestas inmunitarias y la inflamación.
Propiedades
Número CAS |
885496-53-7 |
|---|---|
Fórmula molecular |
C23H27FN2O4 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H27FN2O4/c1-3-19-15(2)13-18(20(27)25-23(22(29)30)11-5-4-6-12-23)21(28)26(19)14-16-7-9-17(24)10-8-16/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,25,27)(H,29,30) |
Clave InChI |
JIYXOJFSPOFZPY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)F)C(=O)NC3(CCCCC3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


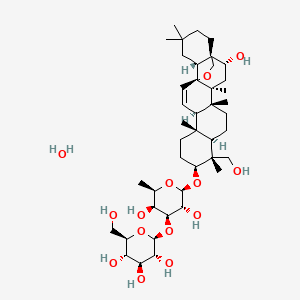
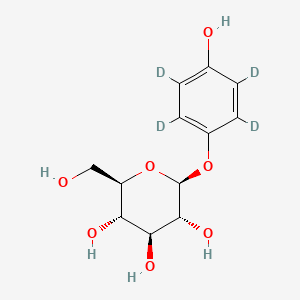

![(3S,6S,9S,12R)-6,12-dibenzyl-3-[(2S)-butan-2-yl]-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone](/img/structure/B10822134.png)
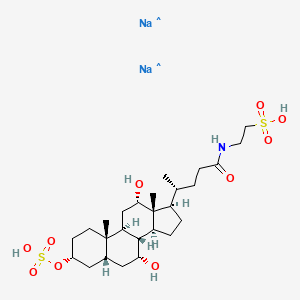

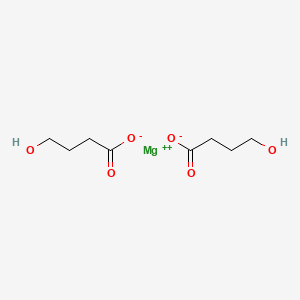

![Somapacitan [WHO-DD]](/img/structure/B10822166.png)
